4-Chloro-3-(4-fluorophenyl)pyridin-2-amine
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Overview
Description
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an appropriate amine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild conditions . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium methoxide or potassium fluoride are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but lacks the chlorine substituent.
2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Chloro-3-fluoropyridine: A precursor in the synthesis of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized functions .
Properties
Molecular Formula |
C11H8ClFN2 |
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Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-3-(4-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-5-6-15-11(14)10(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) |
InChI Key |
UPWOHLBFSCXFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2N)Cl)F |
Origin of Product |
United States |
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